molecular formula C15H22N2S B215737 N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide

Cat. No. B215737
M. Wt: 262.4 g/mol
InChI Key: ZOYITEMXNPOMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide, also known as DCT or Deschloroketamine, is a chemical compound that belongs to the arylcyclohexylamine class. It is a dissociative anesthetic and has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide acts as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It also has affinity for the sigma-1 receptor, which is involved in the modulation of neurotransmitter release and the regulation of calcium homeostasis.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide has been shown to produce dose-dependent sedation, analgesia, and dissociation in animal models. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide is its rapid onset of action, which allows for the study of its effects on various physiological and behavioral parameters. However, its use in animal models is limited by its potential for abuse and its potential to cause respiratory depression and other adverse effects.

Future Directions

Future research on N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide could focus on its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. It could also investigate its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further studies could explore the potential use of N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide as a tool for studying the mechanisms underlying psychiatric disorders.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide involves the reaction of 2,5-dimethylphenyl magnesium bromide with 3-methylpiperidin-1-yl chloride, followed by the addition of carbon disulfide to form the corresponding dithiocarbamate. The final step involves the deprotection of the dithiocarbamate to yield N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. It has also been investigated for its potential use as a rapid-acting antidepressant and anxiolytic agent.

properties

Product Name

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carbothioamide

InChI

InChI=1S/C15H22N2S/c1-11-6-7-13(3)14(9-11)16-15(18)17-8-4-5-12(2)10-17/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,16,18)

InChI Key

ZOYITEMXNPOMBC-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=S)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CC1CCCN(C1)C(=S)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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